Cas no 114932-60-4 (2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate)

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate is a reactive ester derivative of pyrene butyric acid, commonly employed as a fluorescent labeling reagent in bioconjugation and crosslinking applications. Its key advantages include high reactivity toward primary amines, enabling efficient covalent attachment to proteins, peptides, or other amine-containing biomolecules. The pyrene moiety provides strong fluorescence properties, making it useful for spectroscopic studies, fluorescence labeling, and tracking in biochemical assays. The succinimidyl ester group ensures rapid and selective coupling under mild conditions. This compound is particularly valuable in research involving fluorescence microscopy, immunoassays, and biomolecular probes due to its stable emission and compatibility with aqueous environments. Proper handling under anhydrous conditions is recommended to preserve reactivity.
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate structure
114932-60-4 structure
Product Name:2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
CAS No:114932-60-4
MF:C24H19NO4
MW:385.411966562271
MDL:MFCD00077403
CID:185587
PubChem ID:130767
Update Time:2025-08-04

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrenebutanoic acid,2,5-dioxo-1-pyrrolidinyl ester
    • N-Hydroxysuccinimidyl Pyrenebutanoate
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI&
    • 1-Pyrenebutanoic acid, succinimidyl ester
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMIDE ESTER
    • 4-(1-Pyrene)butanoic acid succimidyl ester
    • 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester
    • Pyrenebutyric acid NHS ester
    • SucciniMidyl 1-Pyrenebutanoate
    • 1-succinimidyl-3’-pyrenebutyrate
    • 1-[1-Oxo-4-(pyrenyl)butoxy]- 2,5-pyrrolidinedione
    • 2,5-Pyrrolidinedione, 1-[1-oxo-4-(1-pyrenyl)butoxy]-
    • 1-Pyrenebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
    • 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI
    • 1-Succinimidyl-3'-pyrenebutyrate
    • 2,5-DIOXOPYRROLIDIN-1-YL 4-(PYREN-1-YL)BUTANOATE
    • 1-Pyrenebutanoic Acid Succinimidyl Ester
    • 2,5-Pyrrolidinedione, 1-[1-oxo-4-(pyrenyl)butoxy]-
    • 1-Succinimidyl-3'-pyrenebutyric acid
    • 2,5-dioxoazolidinyl 4-pyrenylbutanoate
    • 1-Succinimidyl-3'-pyrene butyric acid
    • 4739AH
    • CS-W0
    • AKO
    • PD150563
    • P2767
    • CS-W013867
    • FT-0608285
    • 114932-60-4
    • 1-aPyrenebutanoic acid, 2,a?-adioxo-a?-apyrrolidinyl ester
    • 97427-71-9
    • H11454
    • PbSe
    • 1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%
    • MFCD00077403
    • J-003161
    • DTXSID90150902
    • (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
    • LCZC294
    • SCHEMBL388103
    • 1-Pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
    • 2,5-Pyrrolidinedione, 1-(1-oxo-4-(1-pyrenyl)butoxy)-
    • 2,5-Dioxopyrrolidin-1-yl4-(pyren-1-yl)butanoate
    • AS-69306
    • R01-0026
    • BP-27869
    • FT-0670131
    • AKOS015898061
    • DTXCID3073393
    • DA-66080
    • YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
    • MDL: MFCD00077403
    • Inchi: 1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
    • InChI Key: YBNMDCCMCLUHBL-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43)=O)N1C(CCC1=O)=O

Computed Properties

  • Exact Mass: 385.13100
  • Monoisotopic Mass: 385.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.6
  • Topological Polar Surface Area: 63.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 132-136 °C(lit.)
  • Boiling Point: 590.9±43.0 °C at 760 mmHg
  • Flash Point: 311.2±28.2 °C
  • Refractive Index: 1.738
  • Solubility: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 63.68000
  • LogP: 4.45180
  • Solubility: Not determined

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2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate Production Method

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate Suppliers

Amadis Chemical Company Limited
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(CAS:114932-60-4)2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:38
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:114932-60-4)N-HydroxysucciniMidyl Pyrenebutanoate
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2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate Related Literature

Additional information on 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

Research Briefing on 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) in Chemical Biology and Pharmaceutical Applications

The compound 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate (CAS: 114932-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug delivery, imaging, and bioconjugation. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

Recent studies have highlighted the role of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a versatile linker in bioconjugation strategies. The pyrene moiety provides strong fluorescence properties, making it an excellent candidate for imaging and tracking applications. Meanwhile, the N-hydroxysuccinimide (NHS) ester group facilitates efficient coupling with primary amines, enabling the formation of stable amide bonds with biomolecules such as proteins, peptides, and antibodies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in targeted drug delivery systems. By conjugating 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate with anticancer agents, the team achieved enhanced cellular uptake and reduced off-target effects in vitro and in vivo. The pyrene group's hydrophobic interactions were found to improve drug loading capacity in nanoparticle formulations, while the NHS ester ensured controlled release kinetics.

Another key application lies in the development of diagnostic tools. A 2024 Nature Communications paper reported the use of this compound as a fluorescent probe for detecting protein-protein interactions in live cells. The pyrene's excimer formation capability allowed for ratiometric measurements, providing quantitative insights into dynamic biological processes with high spatial and temporal resolution.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate to improve yield and purity. Modified protocols now employ microwave-assisted synthesis and green chemistry principles, reducing reaction times from hours to minutes while maintaining excellent product characteristics. These improvements have significant implications for scaling up production for commercial applications.

Safety and toxicity profiles of this compound have also been investigated. While generally well-tolerated in biological systems at working concentrations, researchers caution about potential phototoxicity at high concentrations due to the pyrene chromophore. Current studies are exploring structural modifications to mitigate this effect while preserving the compound's beneficial properties.

Looking forward, the unique combination of fluorescence properties and bioconjugation capabilities positions 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate as a promising tool for theranostic applications. Ongoing research is exploring its use in developing next-generation antibody-drug conjugates (ADCs) and in vivo imaging probes. The compound's versatility suggests it may become a standard reagent in chemical biology toolkits within the next decade.

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(CAS:114932-60-4)2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
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Purity:99%
Quantity:5g
Price ($):323.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:114932-60-4)N-HydroxysucciniMidyl Pyrenebutanoate
sfd1667
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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